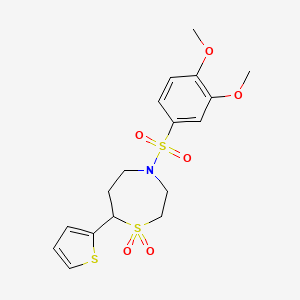

4-((3,4-Dimethoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

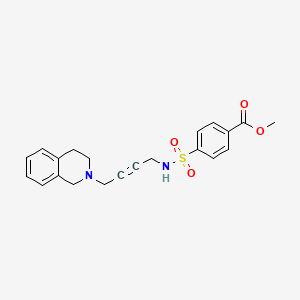

The compound 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is a chemical that features a 1,4-thiazepane backbone with a sulfonyl group attached to a 3,4-dimethoxyphenyl moiety and a thiophen-2-yl substituent. This structure suggests that the compound could have interesting chemical and physical properties, as well as potential applications in organic synthesis or pharmaceutical research.

Synthesis Analysis

The synthesis of related sulfur-containing heterocycles has been explored in the literature. For instance, the 3,4-dimethoxybenzyl group has been utilized as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives. This protecting group can be removed using 2,3-dichloro 5,6-dicyanobenzoquinone (DDQ), with the efficiency of this deprotection step being influenced by the substituents on the phenyl ring . Although the exact synthesis of this compound is not detailed, similar strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple heterocyclic systems and the sulfonyl functional group. The 1,4-thiazepane ring provides a seven-membered ring system, which is less common than five or six-membered heterocycles and may exhibit unique chemical behavior. The dimethoxyphenyl group could contribute to the stability of the molecule through resonance stabilization of the sulfonyl group, while the thiophen-2-yl group could add to the compound's electronic properties and reactivity.

Chemical Reactions Analysis

The compound's reactivity would be influenced by the presence of the sulfonyl group and the heterocyclic components. The sulfonyl group is a good leaving group, which could facilitate nucleophilic substitution reactions. The thiophene moiety is known for its aromatic character and could participate in electrophilic aromatic substitution reactions. Additionally, the presence of the 1,4-thiazepane ring could offer unique reactivity patterns, potentially including ring-opening reactions under certain conditions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not provided, related compounds can offer some insights. For example, the synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a precursor to dimethylenethiophene, indicates that such sulfur-containing heterocycles can be alkylated and can lose SO2 upon heating . This suggests that the compound may also be susceptible to alkylation and could undergo thermal decomposition to eliminate SO2, altering its structure and properties.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Synthesis

The compound is involved in the formation of various heterocyclic compounds. For example, reactions of N-sulfonylalkylamines with ynamines lead to the formation of 2H-1,2-thiazete 1,1-dioxides and other heterocycles (Tornus et al., 1995). Additionally, thiophene 1,1-dioxides can be synthesized with different substituents, impacting their optoelectronic properties (Tsai et al., 2013).

Chemical Reactivity and Transformations

The compound exhibits varied chemical reactivity. It undergoes regioselective cycloaddition with benzonitrile oxide (Albini et al., 1982), and the 3,4-dimethoxybenzyl moiety has been used as an N-protecting group in 1,2-thiazetidine 1,1-dioxides (Grunder-Klotz & Ehrhardt, 1991). Unexpected solid-state photochemistry of related compounds has also been observed (Resendiz et al., 2008).

Application in Organic and Medicinal Chemistry

This compound finds applications in organic and medicinal chemistry. Novel substituted 1,5-benzothiazepines containing 1,4-benzodioxane sulfonyl moiety have been synthesized using similar compounds (Chhakra et al., 2019). Moreover, its derivatives are used in the investigation of tautomeric behavior, important in pharmaceutical activities (Erturk et al., 2016).

Eigenschaften

IUPAC Name |

4-(3,4-dimethoxyphenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO6S3/c1-23-14-6-5-13(12-15(14)24-2)27(21,22)18-8-7-17(16-4-3-10-25-16)26(19,20)11-9-18/h3-6,10,12,17H,7-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWGJBJKNNASQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid](/img/structure/B2501997.png)

![N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501999.png)

![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2502001.png)

![3-Amino-1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2502005.png)

![1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2502009.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2502013.png)

![(2E)-2-[(2-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2502014.png)

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2502015.png)